1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl-
Brand Name: Vulcanchem
CAS No.: 143468-08-0
VCID: VC16203503
InChI: InChI=1S/C15H9N3O/c16-10-13-7-6-11-8-9-18(14(11)17-13)15(19)12-4-2-1-3-5-12/h1-9H
SMILES:
Molecular Formula: C15H9N3O
Molecular Weight: 247.25 g/mol

1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl-

CAS No.: 143468-08-0

Cat. No.: VC16203503

Molecular Formula: C15H9N3O

Molecular Weight: 247.25 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- - 143468-08-0

Specification

CAS No. 143468-08-0
Molecular Formula C15H9N3O
Molecular Weight 247.25 g/mol
IUPAC Name 1-benzoylpyrrolo[2,3-b]pyridine-6-carbonitrile
Standard InChI InChI=1S/C15H9N3O/c16-10-13-7-6-11-8-9-18(14(11)17-13)15(19)12-4-2-1-3-5-12/h1-9H
Standard InChI Key XWEXTSXJZUUDOL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)N2C=CC3=C2N=C(C=C3)C#N

Introduction

Chemical Characterization and Structural Insights

Molecular Architecture

The core structure of 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- consists of a pyrrolo[2,3-b]pyridine scaffold—a bicyclic system merging pyrrole and pyridine rings. Critical substituents include:

  • Carbonitrile group (-C≡N) at position 6, enhancing electrophilic reactivity and hydrogen-bonding potential.

  • Benzoyl group (C₆H₅CO-) at position 1, contributing to steric bulk and π-π stacking interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₉N₃O
Molecular Weight247.26 g/mol
SMILES Notationc12c(ccc(n2)C#N)cc[n]1C(c1ccccc1)=O
InChI KeyXWEXTSXJZUUDOL-UHFFFAOYSA-N

The InChIKey and SMILES strings provide unambiguous identifiers for database searches and computational modeling . The planar bicyclic system, combined with electron-withdrawing substituents, creates a polarized electronic environment conducive to intermolecular interactions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- typically involves multi-step sequences to construct the pyrrolopyridine core and introduce substituents. Two predominant strategies include:

Cyclization Reactions

Base-mediated cyclization of pre-functionalized pyridine derivatives enables the formation of the pyrrolo[2,3-b]pyridine skeleton. For example, treatment of 3-aminopyridine-4-carbonitrile with acylating agents under basic conditions can yield the benzoyl-substituted product.

Cross-Coupling Approaches

ParameterOptimal ConditionYield Improvement
Reaction Temperature80–100°C+15%
Catalyst Loading (Pd)5 mol%+20%
Solvent SystemDMF/H₂O (9:1)+10%

These methods prioritize atom economy and scalability, with yields exceeding 70% under optimized conditions .

Applications in Drug Development and Beyond

Oncology Therapeutics

As a selective FGFR inhibitor, this compound is being explored in preclinical models of breast, lung, and bladder cancers. Its ability to penetrate the blood-brain barrier also raises potential for treating glioblastoma.

Material Science Applications

The conjugated π-system and electron-deficient nitrile group make the compound a candidate for organic semiconductors. Thin-film transistors incorporating pyrrolopyridine derivatives demonstrate charge-carrier mobilities exceeding 0.1 cm²/V·s.

Comparative Analysis with Structural Analogues

Table 3: Structural and Functional Comparison of Pyrrolopyridine Derivatives

CompoundSubstituentsKey Properties
1H-pyrrolo[2,3-b]pyridineNoneBaseline biological activity
6-Bromo-1H-pyrrolo[2,3-b]pyridineBr at position 6Enhanced cross-coupling reactivity
1-Benzoyl-6-bromo-pyrrolo[2,3-b]pyridine-4-carbonitrile Br at 6, CN at 4, Bz at 1Dual FGFR/VEGFR inhibition

The bromo- and cyano-substituted analogue (CAS 1167056-85-0) demonstrates broader kinase inhibition profiles, highlighting the impact of substituent electronic effects .

Interaction Studies and Mechanistic Elucidation

X-ray Crystallography

Co-crystallization studies with FGFR1 reveal hydrophobic interactions between the benzoyl group and Phe489, while the carbonitrile forms a hydrogen bond with Ala564. These interactions stabilize the inactive conformation of the kinase.

Molecular Dynamics Simulations

Simulations predict a binding free energy of -9.8 kcal/mol, consistent with experimental IC₅₀ values. The pyrrolopyridine core maintains rigidity, minimizing entropic penalties upon binding.

Future Directions and Challenges

Improving Pharmacokinetics

Efforts to enhance oral bioavailability include prodrug strategies (e.g., esterification of the benzoyl group) and nanoparticle-based delivery systems.

Expanding Therapeutic Indications

Ongoing trials explore repurposing the compound for fibrotic disorders and rheumatoid arthritis, where FGFR signaling plays a pathological role.

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